molecular formula C14H14N4O2S2 B2498238 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034283-34-4

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

Cat. No. B2498238
CAS RN: 2034283-34-4
M. Wt: 334.41
InChI Key: ORDSRWYTJMEVRN-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound belongs to the class of pyrazolylpyridines and has shown promising results in preclinical studies.

Scientific Research Applications

Antibacterial and Antioxidant Activities

  • Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds incorporating a sulfonamido moiety have been synthesized, demonstrating significant antibacterial activities. This research underscores the potential of such compounds, including N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, as promising antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
  • Antioxidant Potential : A study on the design and synthesis of novel 1H-3-Indolyl derivatives, including those related to the specified compound, highlighted their significant antioxidant activities. These compounds were found to inhibit reactive oxygen species (ROS), suggesting their potential in medicinal chemistry for developing superior antioxidant compounds (Aziz et al., 2021).

Anticancer and Radiosensitizing Properties

  • Anticancer and Radiosensitizing Evaluation : Research involving the synthesis of novel sulfonamide derivatives, including structures related to N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide, explored their anticancer activity and potential as radiosensitizers. Several compounds exhibited higher anticancer activities than the standard drug doxorubicin, indicating their promise in cancer treatment (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Inhibition of Carbonic Anhydrase Isoenzymes

  • In Vitro Inhibition of Carbonic Anhydrase : The inhibition of human carbonic anhydrase isoenzymes I and II by metal complexes derived from pyrazole-based sulfonamides has been studied. These complexes showed effective inhibitory activity, suggesting potential applications in treating conditions related to the overexpression of carbonic anhydrase isoenzymes (Büyükkıdan et al., 2017).

Synthesis and Molecular Docking Studies

  • Antiproliferative Agents : A study focused on the synthesis of N,N-dimethylbenzenesulfonamide derivatives, including pyridine and thiophene derivatives, evaluated their antiproliferative activity against the human breast cancer cell line MCF-7. Results showed several compounds with higher activity compared to doxorubicin, highlighting their potential in cancer therapy (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c19-22(20,13-2-1-5-15-10-13)16-6-8-18-7-3-14(17-18)12-4-9-21-11-12/h1-5,7,9-11,16H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDSRWYTJMEVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pyridine-3-sulfonamide

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